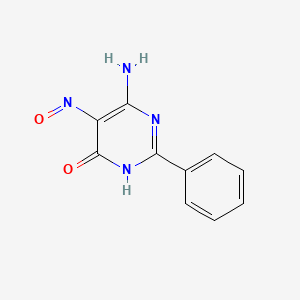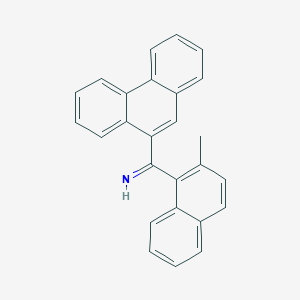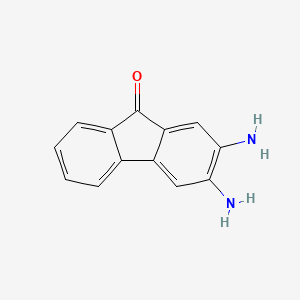
Phenol, chloro-5-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.
准备方法
Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used in the formulation of antiseptic and disinfectant products.
作用机制
The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .
相似化合物的比较
Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.
Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.
The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.
属性
CAS 编号 |
12001-44-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
3-chloro-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3 |
InChI 键 |
RPTBHWFXUBPYRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



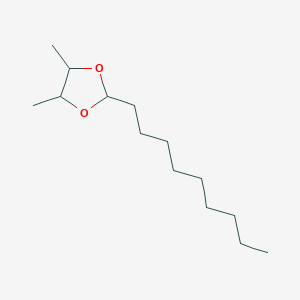
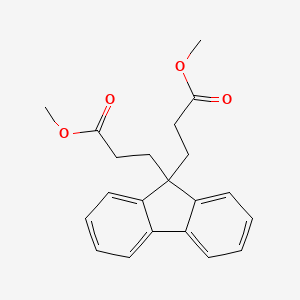
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

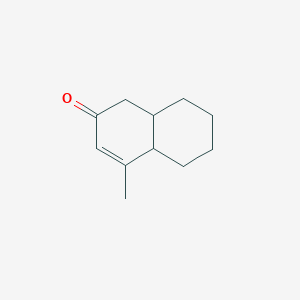
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
